In-Depth Structural Characterization of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol: A Comprehensive NMR Analysis Guide
In-Depth Structural Characterization of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol: A Comprehensive NMR Analysis Guide
Introduction to the Core Scaffold
The compound 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 1216307-76-4) represents a highly functionalized building block frequently utilized in the development of neuroactive agents and selective receptor modulators. The core 1,4-benzodioxane scaffold imposes strict conformational rigidity, while the specific regiochemistry of the hydroxyl (-OH) and bromine (-Br) substituents dictates the molecule's pharmacodynamic profile.
For drug development professionals and synthetic chemists, confirming the exact regiochemistry of this tetrasubstituted benzene ring is paramount. Because the aromatic protons (H-5 and H-8) are isolated (para to one another), traditional 1D scalar coupling analysis is insufficient. This whitepaper provides an authoritative, self-validating framework for the complete structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Elucidation Rationale: The Causality of Electronic Effects
To accurately assign the NMR resonances, one must first understand the competing electronic effects within the molecule. The 1,4-benzodioxane core natively donates electron density into the aromatic ring via the oxygen lone pairs.
When we introduce a hydroxyl group at C-6 and a bromine atom at C-7, we create a highly polarized push-pull system:
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The Hydroxyl Group (C-6): Exerts a strong mesomeric electron-donating effect (+M), which significantly shields the ortho and para positions while strongly deshielding its ipso carbon.
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The Bromine Atom (C-7): Exerts an inductive electron-withdrawing effect (-I) but also introduces a pronounced "heavy atom effect" [1], which paradoxically shields the ipso carbon (C-7) in the 13 C spectrum due to spin-orbit coupling and diamagnetic shielding.
Understanding these causal relationships allows us to predict and validate the spectral data rather than relying on empirical matching alone.
Experimental Protocols: High-Resolution NMR Acquisition
To ensure a self-validating system, the following protocol integrates internal calibration and multidimensional cross-referencing.
Protocol 1: Sample Preparation and 1D NMR Acquisition
Causality Check: DMSO- d6 is explicitly chosen over CDCl 3 to restrict the intermolecular exchange rate of the phenolic hydroxyl proton. This allows the -OH proton to be observed as a sharp, quantifiable singlet, serving as a critical fiducial marker for 2D HMBC correlations [2].
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Sample Preparation: Dissolve 15.0 mg of high-purity (>98%) 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm precision NMR tube.
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Temperature Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes to ensure magnetic field homogeneity and prevent convection currents.
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Tuning and Shimming: Perform automated tuning and matching (ATM) for both 1 H and 13 C channels. Execute gradient shimming (TopShim) until the residual DMSO- d6 pentet ( 1 H δ 2.50 ppm) exhibits a line width at half-height (FWHM) of < 0.8 Hz.
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1 H NMR Acquisition (zg30): Acquire 16 scans using a 30° flip angle, a 10 ppm spectral width, and a relaxation delay (D1) of 2.0 seconds.
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13 C NMR Acquisition (zgpg30): Acquire 1024 scans using WALTZ-16 proton decoupling. Set D1 to 2.0 seconds. Self-Validation: Verify that the DMSO- d6 septet appears exactly at δ 39.52 ppm to validate the internal chemical shift referencing.
Protocol 2: 2D NMR Workflow (HSQC & HMBC)
Causality Check: Because H-5 and H-8 do not exhibit observable 3JH−H scalar coupling, standard COSY is blind to their relationship. Heteronuclear Multiple Bond Correlation (HMBC) is required to bridge the gap via 2JC−H and 3JC−H couplings[3].
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HSQC (Heteronuclear Single Quantum Coherence): Acquire using a phase-sensitive sequence with matched sweep widths to the 1D spectra. This maps all direct C-H bonds, isolating the quaternary carbons.
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HMBC: Acquire using a long-range coupling delay optimized for J=8 Hz (typically 62.5 ms). This will reveal the critical connectivity between the isolated aromatic protons and the substituted quaternary carbons (C-6 and C-7).
Figure 1: Multidimensional NMR workflow for structural elucidation.
Quantitative Data: 1 H and 13 C Spectral Analysis
H NMR Spectral Data
The proton spectrum is remarkably clean due to the isolated nature of the spin systems. The assignment is driven by the anisotropic and mesomeric effects of the substituents.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Rationale & Causality |
| -OH | 9.52 | Singlet (s) | 1H | Deshielded phenolic proton. Sharp peak due to DMSO- d6 hydrogen-bond stabilization. |
| H-8 | 6.95 | Singlet (s) | 1H | Aromatic proton ortho to the mildly deshielding bromine atom. |
| H-5 | 6.45 | Singlet (s) | 1H | Aromatic proton ortho to the strongly shielding (+M) hydroxyl group. Appears significantly upfield of H-8. |
| H-2, H-3 | 4.15 – 4.25 | Multiplet (m) | 4H | Methylene protons of the 1,4-dioxane ring. Complex AA'BB' spin system due to ring asymmetry. |
C NMR Spectral Data
The carbon spectrum provides the definitive proof of regiochemistry. The assignments below are validated by empirical substituent increment rules [2].
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale & Causality |
| C-6 | 151.8 | Cq | Ipso to -OH. Experiences maximum deshielding due to direct electronegativity of oxygen. |
| C-4a | 143.9 | Cq | Oxygen-bearing aromatic carbon of the dioxan ring. |
| C-8a | 138.4 | Cq | Oxygen-bearing aromatic carbon of the dioxan ring. |
| C-8 | 122.0 | CH | Ortho to Br. Validated via HSQC correlation to H-8 ( δ 6.95). |
| C-5 | 106.7 | CH | Ortho to -OH. Highly shielded by the +M effect. Validated via HSQC to H-5 ( δ 6.45). |
| C-7 | 103.4 | Cq | Ipso to Br. Uniquely shielded by the bromine "heavy atom effect" combined with the ortho-OH shielding. |
| C-3 | 64.4 | CH 2 | Aliphatic carbon adjacent to oxygen. |
| C-2 | 64.3 | CH 2 | Aliphatic carbon adjacent to oxygen. |
Regiochemical Verification via HMBC
The ultimate validation of the 6-OH, 7-Br substitution pattern relies on HMBC. By observing which quaternary carbons the isolated H-5 and H-8 protons interact with, we can map the exact topology of the ring.
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H-5 ( δ 6.45) shows a strong 3J correlation to C-7 ( δ 103.4) and C-4a ( δ 143.9), and a 2J correlation to C-6 ( δ 151.8).
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H-8 ( δ 6.95) shows a strong 3J correlation to C-6 ( δ 151.8) and C-8a ( δ 138.4), and a 2J correlation to C-7 ( δ 103.4).
Figure 2: Key HMBC (2J and 3J) correlations for regiochemical assignment.
By utilizing this self-validating matrix of 1D chemical shifts, empirical increment rules, and 2D connectivity, researchers can confidently confirm the structural integrity of 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol prior to downstream biological assays or synthetic scale-up.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
